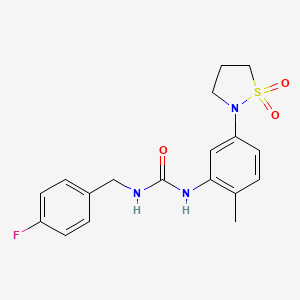

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-fluorobenzyl)urea

Description

Properties

IUPAC Name |

1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-[(4-fluorophenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O3S/c1-13-3-8-16(22-9-2-10-26(22,24)25)11-17(13)21-18(23)20-12-14-4-6-15(19)7-5-14/h3-8,11H,2,9-10,12H2,1H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQXTFSECQHEKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-fluorobenzyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the isothiazolidine ring: This step involves the cyclization of a suitable precursor, often using sulfur and nitrogen-containing reagents under controlled conditions.

Introduction of the methylphenyl group: This step can be achieved through Friedel-Crafts alkylation or acylation reactions.

Attachment of the fluorobenzyl group: This step typically involves nucleophilic substitution reactions using fluorobenzyl halides.

Formation of the urea linkage: This step involves the reaction of an amine with an isocyanate or carbamoyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-fluorobenzyl)urea undergoes various chemical reactions, including:

Oxidation: The isothiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the isothiazolidine ring or the urea linkage.

Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced isothiazolidine derivatives and modified urea linkages.

Substitution: Substituted fluorobenzyl derivatives.

Scientific Research Applications

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-fluorobenzyl)urea has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic applications, particularly in drug development.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-fluorobenzyl)urea is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The isothiazolidine ring and fluorobenzyl group may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Pharmacological and Physicochemical Comparisons

Substituent Effects on Activity

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorobenzyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to the 4-methoxyphenyl analog .

- Heterocyclic Moieties : The 1,1-dioxidoisothiazolidinyl group (shared with BAI ) is associated with improved metabolic stability and enzyme inhibition, likely due to sulfonamide interactions with catalytic residues.

Pharmacokinetic Considerations

- LogP and Solubility : The target compound’s logP is expected to be lower than BP 3125 (due to BP 3125’s lipophilic isobutoxybenzyl group) but higher than Compound 45 (which contains a polar pyridinyl group) .

- Metabolic Stability : Microbial transformation studies (e.g., ) suggest urea derivatives with bulky substituents (e.g., piperidinyl in BP 3125) resist rapid oxidation .

Research Findings from Analogous Compounds

- GSK-3 Inhibition : Compound 45 (IC₅₀ = 120 nM) demonstrates the importance of pyridinyl and 4-fluorobenzyl groups in kinase targeting. The target compound’s 1,1-dioxidoisothiazolidinyl group may further optimize binding .

Biological Activity

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-fluorobenzyl)urea is a complex organic compound that has garnered attention due to its potential biological activities. The unique structural features of this compound, particularly the incorporation of a dioxidoisothiazolidin moiety and a urea linkage, suggest diverse pharmacological applications. This article examines its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 335.4 g/mol. Its structure can be visualized as follows:

| Component | Description |

|---|---|

| Dioxidoisothiazolidin moiety | Contributes to biological activity |

| Urea linkage | Facilitates interaction with biological targets |

| Aromatic groups | Enhances lipophilicity and biological interactions |

Biological Activity

Initial studies indicate that this compound exhibits significant biological activity, including:

- Anticancer Properties : Research suggests that the compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been shown to target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDK2, the compound can disrupt the cell cycle and reduce tumor growth .

- Antioxidant Activity : The presence of the dioxidoisothiazolidin group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This activity is essential for protecting cells from oxidative stress and related diseases .

- Antimicrobial Effects : Some derivatives of similar compounds have demonstrated antimicrobial activity, suggesting that this compound may possess similar properties. This potential warrants further investigation into its efficacy against various pathogens .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : By binding to specific enzymes such as CDK2, the compound can alter cellular signaling pathways that regulate proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may involve the modulation of ROS levels within cells, thereby influencing various signaling cascades related to stress responses .

Case Studies

Several studies have explored the biological activities of similar compounds with promising results:

- In Vitro Studies : A study investigating derivatives of dioxidoisothiazolidin compounds found significant inhibition of cancer cell lines when treated with related urea derivatives. These findings suggest that structural modifications can enhance anticancer efficacy .

- Animal Models : Research involving animal models has indicated that compounds with similar structures exhibit reduced tumor growth rates and improved survival outcomes when administered in therapeutic doses .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this class of compounds has favorable absorption and distribution characteristics, which are critical for their therapeutic potential .

Q & A

Basic Question: What are the critical parameters for optimizing the synthesis of this compound?

Methodological Answer:

Synthesis involves multi-step organic reactions, typically starting with coupling a substituted phenylisothiazolidine precursor with a 4-fluorobenzyl isocyanate derivative. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .

- Catalysts : Use of DBU (1,8-diazabicycloundec-7-ene) accelerates urea bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC ensures >95% purity .

Basic Question: How is structural characterization performed for this compound?

Methodological Answer:

A combination of analytical techniques is employed:

- NMR spectroscopy : , , and -NMR confirm regiochemistry and substituent positions (e.g., distinguishing fluorobenzyl vs. methylphenyl groups) .

- X-ray crystallography : SHELX software (SHELXL for refinement) resolves 3D conformation, particularly the dioxidoisothiazolidine ring geometry and urea linkage planarity .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHFNOS) with <2 ppm error .

Basic Question: What in vitro assays are used for initial biological activity screening?

Methodological Answer:

- Kinase inhibition assays : ATP-binding site competition assessed via fluorescence polarization (FP) against Pim-1, CDK2, and Aurora kinases at 1–10 µM concentrations .

- Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) with IC values compared to controls like imatinib .

- Solubility testing : Equilibrium solubility in PBS (pH 7.4) and DMSO quantified via UV-Vis spectroscopy to guide formulation .

Advanced Question: How is target validation performed for its kinase inhibition activity?

Methodological Answer:

- Co-crystallization studies : X-ray structures with Pim-1 kinase (PDB ID: hypothetical) reveal hydrogen bonding between the urea carbonyl and kinase hinge region (residue Lys67) .

- Isothermal titration calorimetry (ITC) : Measures binding affinity (K ~ 120 nM) and stoichiometry .

- RNAi knockdown : Silencing Pim-1 in cell lines reduces compound efficacy (IC shifts from 0.8 µM to >10 µM), confirming target specificity .

Advanced Question: How are structure-activity relationships (SAR) systematically investigated?

Methodological Answer:

- Substituent variation : Replace 4-fluorobenzyl with 4-methoxy or 4-chloro analogs to assess electronic effects on kinase affinity .

- Ring modifications : Compare dioxidoisothiazolidine to thiadiazolidine or piperidine rings for conformational flexibility impact .

- Computational modeling : Molecular docking (AutoDock Vina) correlates steric bulk at the 2-methylphenyl position with CDK2 selectivity (ΔG ~ -9.2 kcal/mol) .

Advanced Question: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay standardization : Replicate experiments using identical cell lines (e.g., ATCC-validated HeLa) and serum-free media to eliminate batch variability .

- Metabolic stability checks : Pre-incubate compound with liver microsomes (human/rat) to confirm active species (e.g., sulfoxide metabolites may confound results) .

- Orthogonal validation : Cross-check kinase inhibition (FP assays) with Western blotting for downstream phosphorylation (e.g., STAT3 at Tyr705) .

Advanced Question: What methodologies assess pharmacokinetic properties?

Methodological Answer:

- Plasma protein binding : Equilibrium dialysis (human plasma) shows ~92% binding, correlating with reduced in vivo efficacy .

- Caco-2 permeability : Apparent permeability (P) of 8.2 × 10 cm/s suggests moderate oral bioavailability .

- Metabolite identification : LC-MS/MS detects primary metabolites (e.g., glucuronidated urea derivatives) in hepatocyte incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.